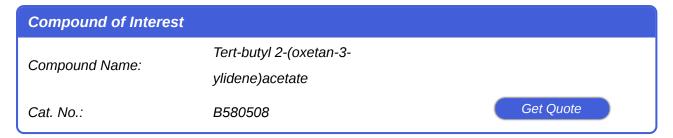


Spectroscopic and Synthetic Insights into Tertbutyl 2-(oxetan-3-ylidene)acetate

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For researchers, scientists, and drug development professionals, this technical guide provides an overview of the spectroscopic properties and synthetic methodology for the versatile building block, **Tert-butyl 2-(oxetan-3-ylidene)acetate**. This compound, with the CAS Number 1207175-03-8, is a valuable intermediate in organic synthesis, particularly for the creation of complex heterocyclic systems.

While a comprehensive, publicly available experimental dataset of the spectroscopic data for **Tert-butyl 2-(oxetan-3-ylidene)acetate** is not readily found in the searched literature, this guide consolidates the expected spectroscopic characteristics based on its chemical structure and provides a detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **Tert-butyl 2-(oxetan-3-ylidene)acetate**. These values are based on typical chemical shifts and fragmentation patterns for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data



Chemical Shift (ppm)	Multiplicity	Assignment
~5.8	S	=CH
~5.0	m	O-CH ₂ (ring)
~4.8	m	O-CH ₂ (ring)
1.48	S	С(СН3)3

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~165	C=O (ester)
~160	=C (alkene)
~115	=CH (alkene)
~81	O-C(CH ₃) ₃
~70	O-CH ₂ (ring)
~35	C (quaternary, ring)
~28	C(CH ₃) ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ^{−1})	Assignment
~2980	C-H stretch (alkane)
~1715	C=O stretch (ester)
~1670	C=C stretch (alkene)
~1150	C-O stretch (ester)
~980	C-O-C stretch (oxetane)



Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
170	[M] ⁺ (Molecular Ion)
114	[M - C ₄ H ₈] ⁺
57	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The primary synthetic route to **Tert-butyl 2-(oxetan-3-ylidene)acetate** is the Horner-Wadsworth-Emmons (HWE) reaction. This method provides a reliable means of forming the exocyclic double bond with good stereoselectivity.

Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate via Horner-Wadsworth-Emmons Reaction

Materials:

- Oxetan-3-one
- Tert-butyl 2-(diethylphosphoryl)acetate
- Sodium hydride (NaH) or other suitable base (e.g., LiHMDS, KHMDS)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:



- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of Tert-butyl 2-(diethylphosphoryl)acetate (1.1 equivalents) in anhydrous THF to the NaH suspension.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
- Cool the resulting phosphonate ylide solution back to 0 °C.
- Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
- Allow the reaction to stir at room temperature overnight.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Tert-butyl 2-(oxetan-3-ylidene)acetate.

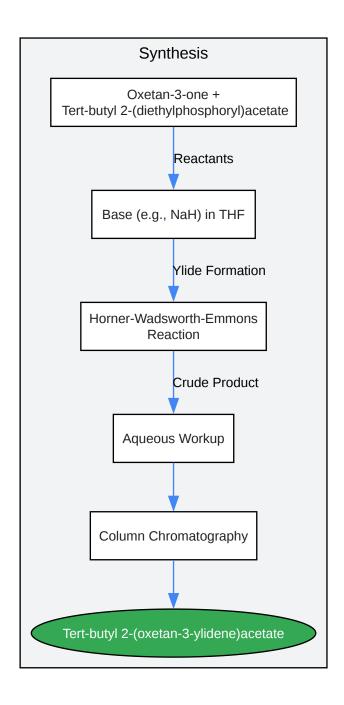
Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4.

Workflow and Pathway Visualizations



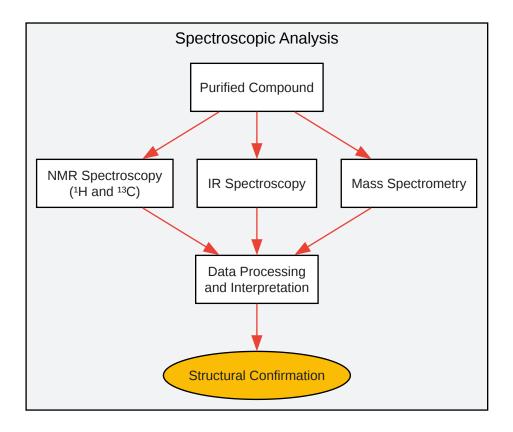
To aid in the understanding of the experimental and analytical processes, the following diagrams have been generated.



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Caption: Synthetic workflow for Tert-butyl 2-(oxetan-3-ylidene)acetate.





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